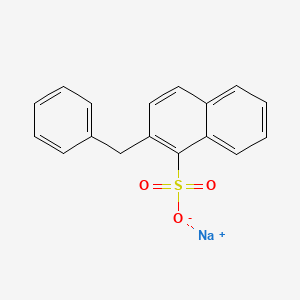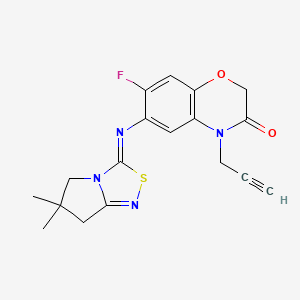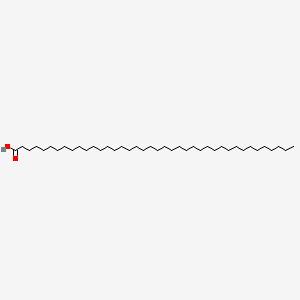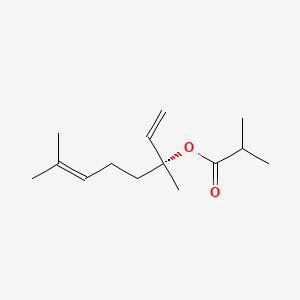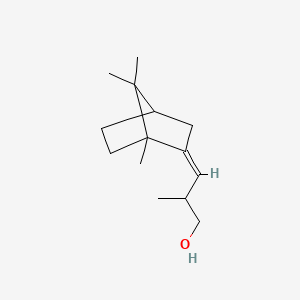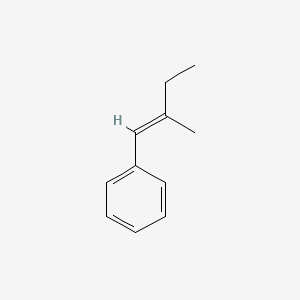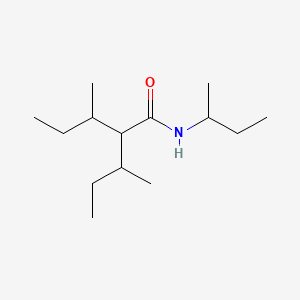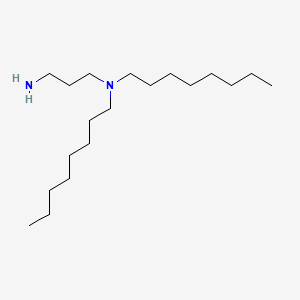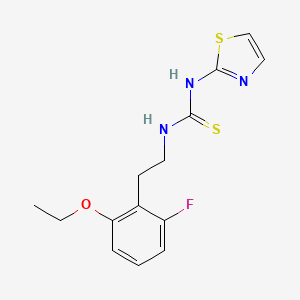
Methyl 4-(((dimethylamino)carbonyl)thio)salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Methyl 4-(((dimethylamino)carbonyl)thio)salicylate typically involves the reaction of 4-hydroxybenzoic acid with dimethylamine and carbon disulfide under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like methanol. The product is then purified through recrystallization or chromatography techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Methyl 4-(((dimethylamino)carbonyl)thio)salicylate undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 4-(((dimethylamino)carbonyl)thio)salicylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 4-(((dimethylamino)carbonyl)thio)salicylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in inflammation and microbial growth .
Comparaison Avec Des Composés Similaires
Methyl 4-(((dimethylamino)carbonyl)thio)salicylate can be compared with other similar compounds, such as:
Methyl salicylate: Known for its use as a topical analgesic and anti-inflammatory agent.
Dimethylaminobenzoic acid derivatives: These compounds have similar structural features and are studied for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
94405-97-7 |
|---|---|
Formule moléculaire |
C11H13NO4S |
Poids moléculaire |
255.29 g/mol |
Nom IUPAC |
methyl 4-(dimethylcarbamoylsulfanyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C11H13NO4S/c1-12(2)11(15)17-7-4-5-8(9(13)6-7)10(14)16-3/h4-6,13H,1-3H3 |
Clé InChI |
JBLVMCUBAVQXCX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)SC1=CC(=C(C=C1)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






